molecular formula C13H11ClN2O3 B3215130 Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate CAS No. 1159691-57-2

Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B3215130
CAS No.: 1159691-57-2
M. Wt: 278.69 g/mol
InChI Key: KXXWMGDYVOLPEN-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chlorophenyl group, a formyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent with the addition of a catalytic amount of acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 1-(3-chlorophenyl)-4-carboxy-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 1-(3-chlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.

    Substitution: Ethyl 1-(3-substituted phenyl)-4-formyl-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate: Similar structure but with the chlorine atom in the para position.

    Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 1-(3-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of the formyl group allows for further functionalization, while the chlorophenyl group provides opportunities for substitution reactions, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

ethyl 1-(3-chlorophenyl)-4-formylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-4-10(14)6-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXWMGDYVOLPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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